molecular formula C6H12N2O B8432336 [(2-Methoxyethyl)(methyl)amino]acetonitrile

[(2-Methoxyethyl)(methyl)amino]acetonitrile

Cat. No. B8432336
M. Wt: 128.17 g/mol
InChI Key: FVEWFDLBHKDJOP-UHFFFAOYSA-N
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Patent
US07989451B2

Procedure details

2-Methoxy-N-methylethanamine 266 (10.0 g, 112 mmol) was added dropwise to a stirred aqueous solution of glycolonitrile (55%, 12.0 mL, 123 mmol) at 0° C. and the mixture stirred at 70° C. for 1 h. The solution was cooled to 20° C., and Et2O (150 mL) and water (100 mL) were added. The aqueous layer was extracted with Et2O (3×40 mL), the combined organic fraction dried and the solvent evaporated to give nitrile 267 (6.46 g, 45%) as a colourless oil: 1H NMR [(CD3)2SO] δ 3.63 (s, 2H, CH2CN), 3.50 (t, J=5.1 Hz, 2H, CH2O), 3.37 (s, 3H, OCH3), 2.69 (t, J=5.1 Hz, 2H, CH2N), 2.42 (s, 3H, NCH3); HRMS calcd for C6H12N2O (M+) m/z 128.0947, found 128.0946.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
45%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][NH:5][CH3:6].[C:7](#[N:10])[CH2:8]O.CCOCC>O>[CH3:1][O:2][CH2:3][CH2:4][N:5]([CH2:8][C:7]#[N:10])[CH3:6]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COCCNC
Name
Quantity
12 mL
Type
reactant
Smiles
C(CO)#N
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 70° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 20° C.
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with Et2O (3×40 mL)
CUSTOM
Type
CUSTOM
Details
the combined organic fraction dried
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COCCN(C)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 6.46 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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